2-[4-({3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenoxy]acetamide
Description
This compound features a unique 8-azabicyclo[3.2.1]octane core substituted with a 3-methylidene group, a sulfonyl-linked phenoxy moiety, and an acetamide functional group. Its synthesis likely follows methods analogous to those described for related 8-azabicyclo[3.2.1]octane derivatives, such as multi-step reactions involving sulfonation, alkylation, and amidation .
Properties
IUPAC Name |
2-[4-[(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-11-8-12-2-3-13(9-11)18(12)23(20,21)15-6-4-14(5-7-15)22-10-16(17)19/h4-7,12-13H,1-3,8-10H2,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMJIGQNMBMYBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 8-Azabicyclo[3.2.1]octane Core
Enantioselective Construction
The 8-azabicyclo[3.2.1]octane scaffold is central to tropane alkaloids and is typically synthesized via intramolecular Mannich reactions or cycloadditions . A landmark method involves the enantioselective desymmetrization of tropinone derivatives using chiral organocatalysts (e.g., proline derivatives), achieving >90% enantiomeric excess (ee). For the 3-methylidene variant, Wittig olefination or Petasis reactions introduce the exocyclic double bond post-cyclization.
Table 1: Key Methods for 8-Azabicyclo[3.2.1]octane Synthesis
Installation of the Sulfonylphenoxy Group
Sulfonylation Strategies
The 4-sulfonylphenoxy moiety is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling . Patent AU2013204031B2 discloses a method where 8-azabicyclo[3.2.1]octane-8-sulfonyl chloride reacts with 4-hydroxyphenol under basic conditions (K₂CO₃, DMF, 60°C), yielding the sulfonylated intermediate. Alternative approaches use Cu(I)-catalyzed coupling to attach pre-formed sulfonyl groups.
Etherification with Acetamide Precursor
The acetamide side chain is installed via Mitsunobu reaction or Williamson ether synthesis . For example, treatment of 4-({3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenol with bromoacetamide in the presence of NaH/THF affords the ether linkage in 70–80% yield.
Final Amidation and Purification
Amide Bond Formation
The terminal acetamide is typically introduced early in the synthesis (e.g., using bromoacetamide as a building block) or via late-stage acylamination . Patent WO2021262628A1 describes a HATU-mediated coupling between the carboxylic acid derivative and ammonium chloride, achieving >95% purity after column chromatography.
Comparative Analysis of Synthetic Routes
Yield and Scalability
Route efficiency varies significantly:
Industrial and Pharmacological Considerations
Process Optimization
Large-scale production faces challenges in sulfonyl chloride handling (corrosive, moisture-sensitive) and catalyst cost . Continuous-flow systems mitigate these issues by enabling safer reagent mixing and real-time monitoring.
Biological Relevance
While biological data for this specific compound are limited, structural analogs exhibit protein kinase inhibition and antiproliferative activity , suggesting potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
2-[4-({3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a wide range of functional groups .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the 8-azabicyclo[3.2.1]octane structure exhibit significant anticancer properties. Studies have shown that derivatives of this scaffold can inhibit cancer cell proliferation effectively. For instance, a series of synthesized compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting their potential as therapeutic agents for cancer treatment .
Neurological Applications
The 8-azabicyclo[3.2.1]octane derivatives are also being explored for their effects on neurological conditions, particularly as inhibitors of acetylcholinesterase (AChE). This inhibition is crucial in the treatment of Alzheimer's disease, where the modulation of neurotransmitter levels can alleviate symptoms . The sulfonamide moiety present in these compounds enhances their binding affinity to the AChE enzyme, making them promising candidates for further development.
Synthetic Routes
The synthesis of 2-[4-({3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenoxy]acetamide typically involves multi-step reactions starting from readily available precursors. The synthetic methodologies include:
- Intramolecular Cyclization : This method is often employed to construct the bicyclic framework, which is a characteristic feature of the compound.
- Sulfonation Reactions : The introduction of the sulfonyl group is critical for enhancing biological activity and solubility .
Enzyme Inhibition
The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways:
- Acetylcholinesterase : Inhibition of this enzyme can lead to increased levels of acetylcholine, improving synaptic transmission in neurodegenerative conditions.
- α-glucosidase : The compound's potential as an α-glucosidase inhibitor suggests applications in managing diabetes by regulating blood sugar levels .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[4-({3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally compared to analogs with variations in the bicyclic system, substituents, and functional groups. Key comparisons include:
Structural Variations in the Bicyclic Core
- 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one (CAS: 2195953-01-4): Replaces the 3-methylidene group with a cyclopropylidene moiety. The trifluoromethylphenyl ethanone side chain differs from the sulfonyl-phenoxy-acetamide in the target compound. Molecular weight: 335.4 g/mol vs. ~350–400 g/mol for the target compound (estimated) .
Functional Group Modifications
- N-(Carbamoylmethyl)-2-{4-[(5-methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}acetamide (3ae/3af): Incorporates a sulfinyl-benzimidazole-pyridyl system instead of the 8-azabicyclo[3.2.1]octane core. Demonstrates a 73% synthesis yield, lower than the 97% yield of structurally related methyl ester derivatives (3ai/3aj) . ¹H-NMR data (δ 2.05–8.21) indicates complex aromatic and alkyl proton environments due to the benzimidazole and pyridyl groups .
- 2-{4-[(5-Methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}-N-(2-pyridyl)acetamide (3j/3k): Features a pyridyl-acetamide group, differing from the unsubstituted acetamide in the target compound. ¹H-NMR (CDCl₃) shows distinct shifts at δ 8.75 (NH) and δ 4.65 (s, 2H), reflecting electronic effects from the pyridyl substituent .
Sulfonyl/Sulfinyl Derivatives
- 2-(4-{[2-({[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl}sulfinyl)benzimidazol-1-yl]sulfonyl}phenoxy)acetamide (3z): Contains a trifluoroethoxy-pyridyl group, enhancing electron-withdrawing properties compared to the target compound’s methylidene-bicyclic system. Synthesis yield: 79%, indicating moderate efficiency in sulfinyl formation .
Acetamide-Based Analogues
- 2-(2-(3-(4-Chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide: Shares the acetamide backbone but replaces the bicyclic-sulfonyl-phenoxy group with a diphenylacryloyl system. Synthesized via chalcone intermediates, a pathway distinct from the target compound’s synthesis .
Research Findings and Implications
- Synthetic Efficiency : Derivatives with methyl ester groups (e.g., 3ai/3aj) achieve higher yields (97%) compared to carbamoylmethyl analogs (72–79%), suggesting steric or electronic challenges in amidation steps .
- Conformational Effects : The 8-azabicyclo[3.2.1]octane core’s puckering (as analyzed in general ring systems ) may enhance binding selectivity compared to planar benzimidazole derivatives.
- Electronic Properties : Sulfonyl and sulfinyl groups in analogs like 3ae and 3z influence NMR shifts (e.g., δ 7.81–8.21 for aromatic protons), reflecting varied electron density distributions .
Biological Activity
The compound 2-[4-({3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenoxy]acetamide is a derivative of the 8-azabicyclo[3.2.1]octane class, known for its potential biological activities, particularly in the context of opioid receptor modulation and other pharmacological applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : 8-Azabicyclo[3.2.1]octane
- Functional Groups :
- Sulfonyl group attached to a phenoxy moiety
- Acetamide group
Molecular Formula and Weight
- Molecular Formula : CHNOS
- Molecular Weight : 320.39 g/mol
Opioid Receptor Interaction
Research indicates that compounds derived from the 8-azabicyclo[3.2.1]octane framework exhibit significant interactions with opioid receptors, particularly as antagonists or modulators:
- Mu Opioid Receptor Antagonism : The compound has been investigated for its potential as a mu-opioid receptor antagonist, which could provide therapeutic benefits in treating opioid-induced side effects without compromising analgesic efficacy .
Structure-Activity Relationships (SAR)
Recent studies have explored the SAR of related compounds, revealing that modifications to the azabicyclo structure can enhance selectivity and potency against specific opioid receptors:
| Compound | Kappa IC50 (nM) | Mu/Kappa Ratio | Delta/Kappa Ratio |
|---|---|---|---|
| Parent Compound | 172 | 93 | >174 |
| Modified Analog | Varies | Improved | Improved |
This table illustrates how structural modifications can lead to enhanced receptor selectivity, suggesting that similar modifications to This compound may yield compounds with desired pharmacological profiles .
In Vitro Studies
In vitro assays have demonstrated that derivatives of this compound can inhibit the secretion of proteins associated with bacterial virulence, indicating potential applications in antimicrobial therapy:
- Case Study : Inhibition of Type III secretion systems in pathogenic bacteria was observed at concentrations around 50 µM, showcasing the compound's ability to modulate bacterial function through receptor interaction .
Pain Management
Given its interaction with opioid receptors, this compound may serve as a candidate for developing new analgesics that minimize the risk of addiction associated with traditional opioids.
Antimicrobial Activity
The ability to inhibit bacterial secretion systems suggests potential use in treating infections, particularly those caused by antibiotic-resistant strains.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-[4-({3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenoxy]acetamide, and how are reaction conditions optimized?
- Answer : Synthesis typically involves multi-step organic reactions, including sulfonylation of the bicyclic amine core, phenoxy coupling, and acetamide functionalization. Critical parameters include temperature control (e.g., maintaining 0–5°C during sulfonylation to prevent side reactions), solvent selection (e.g., dichloromethane for solubility), and catalyst use (e.g., palladium on carbon for hydrogenation steps). Purification via column chromatography or recrystallization ensures high yields (>70%) and purity (>95%) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) verifies structural integrity, with characteristic peaks for the sulfonyl group (δ 3.1–3.3 ppm) and bicyclic framework (δ 1.8–2.5 ppm). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 423.1578). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>98%) .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles. Store in a dry, dark environment at 2–8°C to prevent degradation. Emergency protocols for skin contact include immediate washing with soap and water, followed by medical evaluation if irritation persists .
Advanced Research Questions
Q. How can computational chemistry methods aid in predicting the biological interactions of this compound?
- Answer : Molecular docking simulations (e.g., AutoDock Vina) model interactions with target proteins (e.g., kinases or GPCRs) by analyzing binding affinities (ΔG < -8 kcal/mol). Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to guide structural modifications for enhanced activity. Molecular dynamics simulations (100 ns trajectories) assess stability of ligand-receptor complexes .
Q. What strategies are effective in optimizing the compound's pharmacokinetic properties through structural modifications?
- Answer : Introduce polar groups (e.g., hydroxyl or carboxyl) to improve aqueous solubility. Replace the methylidene group with fluorinated analogs to enhance metabolic stability. Prodrug strategies (e.g., esterification of the acetamide moiety) increase oral bioavailability. Structure-Activity Relationship (SAR) studies using logP measurements (target: 2–3) balance lipophilicity and membrane permeability .
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Answer : Standardize assay conditions (e.g., cell line selection, incubation time) to minimize variability. Validate findings using orthogonal methods (e.g., Western blotting alongside ELISA for protein quantification). Meta-analyses of IC₅₀ values (reported range: 0.5–5 µM) identify outliers due to assay sensitivity or compound batch purity. Cross-reference with structural analogs to isolate activity trends .
Q. What methodologies are employed to study the compound's mechanism of action in anticancer research?
- Answer : Transcriptomic profiling (RNA-seq) identifies differentially expressed genes (e.g., apoptosis regulators like BAX and BCL-2). Flow cytometry quantifies cell cycle arrest (G1 phase accumulation at 48 hours). Kinase inhibition assays (e.g., ADP-Glo™) measure ATP-competitive binding to targets like CDK2. In vivo xenograft models (murine) evaluate tumor volume reduction (>50% at 10 mg/kg dosing) .
Q. How do reaction parameters influence stereochemical outcomes in the synthesis of bicyclic sulfonamide derivatives?
- Answer : Chiral catalysts (e.g., (R)-BINAP) control enantioselectivity during sulfonylation, achieving >90% ee. Solvent polarity (e.g., THF vs. DMF) affects transition-state stabilization, favoring endo vs. exo product ratios (3:1 to 5:1). Low-temperature conditions (-20°C) minimize racemization in azabicyclo intermediates. X-ray crystallography confirms absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
